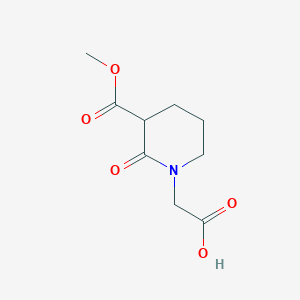

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methoxycarbonyl-2-oxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCLLXFMDZSJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxycarbonyl Group: This step involves the esterification of the piperidine ring with methoxycarbonyl chloride under basic conditions.

Oxidation to Introduce the Oxo Group:

Industrial Production Methods

In an industrial setting, the production of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound featuring a piperidine ring with methoxycarbonyl and oxo groups attached. It has varied applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies.

Applications

- Medicinal Chemistry 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid serves as a building block in synthesizing pharmaceutical compounds.

- Organic Synthesis This compound is an intermediate in synthesizing complex organic molecules.

- Biological Studies It is used in studies involving enzyme inhibition and receptor binding.

- Industrial Applications Utilized in producing specialty chemicals and materials.

Chemical Reactions

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid can undergo several chemical reactions:

- Oxidation Can be further oxidized to introduce additional functional groups. Common reagents include potassium permanganate and chromium trioxide. Major products formed are carboxylic acids or ketones.

- Reduction Reduction reactions can convert the oxo group to a hydroxyl group. Common reagents include sodium borohydride and lithium aluminum hydride. Major products formed are alcohols.

- Substitution The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols. The products are derivatives with various functional groups.

Related Compounds

Other related compounds include:

- (3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid. This compound has shown antimicrobial properties, inhibiting bacterial growth by disrupting cell walls or interfering with metabolic pathways. It can also act as an enzyme inhibitor, with studies showing it inhibits the Type III secretion system (T3SS) in pathogenic bacteria.

- 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is another related compound with potential therapeutic applications. It has been studied for its anticancer and antimicrobial properties, with synthesis involving the reaction of precursors under controlled conditions. Characterization is performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the oxo group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Modifications at Position 3

- Methoxycarbonyl vs. Fluorenylmethoxycarbonyl (Fmoc): 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (CAS: 209163-25-7) replaces the methoxycarbonyl group with a bulkier Fmoc-protected amine. This increases steric hindrance and alters solubility, making it more lipophilic. Its molecular weight is higher (~425.43 g/mol), impacting its utility in solid-phase peptide synthesis. Boc-Protected Analogs: Compounds like (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid (CAS: 74411-97-5) feature a tert-butoxycarbonyl (Boc) group. Boc is acid-labile, enabling selective deprotection in multi-step syntheses.

Positional Isomerism of Oxo Group

- 2-(6-Oxopiperidin-3-yl)acetic acid (CAS: 933753-48-1) shifts the ketone to position 4.

Modifications to the Acetic Acid Moiety

- Ethyl Ester Derivative: Ethyl 2-(2-oxopiperidin-1-yl)acetate (CAS: 22875-63-4) replaces the carboxylic acid with an ethyl ester (-COOEt). This esterification enhances membrane permeability but reduces aqueous solubility. The molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol).

Ring Expansion and Unsaturation

- 2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid (CAS: 1936615-59-6): A seven-membered azepane ring replaces piperidine. The larger ring increases flexibility and may alter pharmacokinetic properties. Molecular formula: C₈H₁₃NO₄ (MW: 199.19 g/mol).

- 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS: N/A): A partially unsaturated dihydropyridine ring introduces aromaticity, enhancing π-π stacking interactions. Molecular formula: C₈H₉NO₃ (MW: 167.16 g/mol).

Enzyme Inhibition Activity

- This highlights the role of methoxycarbonyl and oxo groups in enzyme interaction.

Physicochemical Data

Biological Activity

2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound notable for its unique structural features, which include a piperidine ring with methoxycarbonyl and oxo groups. These functional groups contribute to its diverse biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.

The molecular formula of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid is C₉H₁₃N₁O₅, and it has a molecular weight of 213.23 g/mol. The compound is characterized by its ability to participate in various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxycarbonyl group can engage in hydrogen bonding and electrostatic interactions, while the oxo group can act as either a nucleophile or electrophile in biochemical pathways. This versatility allows the compound to modulate enzyme activity and receptor binding, influencing various physiological processes.

Biological Activities

Research has indicated that 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may lead to therapeutic applications in conditions like cancer and metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially useful against various bacterial strains.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties, suggesting a possible role in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of piperidine compounds could inhibit specific enzymes involved in cancer metabolism. The presence of the methoxycarbonyl group was crucial for enhancing inhibitory activity against these targets.

- Antimicrobial Activity : In vitro assays showed that compounds similar to 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid exhibited significant antibacterial effects against strains like Staphylococcus aureus, indicating potential for development as an antibacterial agent.

- Neuroprotective Research : A study investigating the neuroprotective effects of piperidine derivatives found that certain modifications led to increased protection against oxidative stress in neuronal cell lines.

Comparative Analysis

To understand the uniqueness of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)propanoic acid | Similar structure with propanoic acid | Moderate enzyme inhibition |

| 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)butanoic acid | Similar structure with butanoic acid | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.